

An In-depth Technical Guide to D-Valine-d8: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Valine-d8**

Cat. No.: **B15554495**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Valine-d8**, a deuterated isotopologue of the amino acid D-valine. This document details its physicochemical properties, outlines its primary application as an internal standard in quantitative mass spectrometry, and provides a representative experimental protocol for its use.

Core Properties of D-Valine-d8

D-Valine-d8 is a stable isotope-labeled form of D-valine where eight hydrogen atoms have been replaced by deuterium. This isotopic enrichment results in a mass shift that makes it an invaluable tool for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to be used as a reliable internal standard to correct for variations during sample preparation and analysis.

Quantitative Data Summary

The key physicochemical properties of **D-Valine-d8** are summarized in the table below for easy reference and comparison.

Property	Value
Chemical Formula	C ₅ H ₃ D ₈ NO ₂
Molecular Weight	125.20 g/mol [1] [2]
Exact Mass	125.129192561 Da [1]
Isotopic Purity	≥98 atom % D
Chemical Purity	≥98% (CP)
Appearance	White to off-white solid [3] [4]
Melting Point	295-300 °C (sublimates)
Optical Activity	[α]20/D +27.5°, c = 8 in 6 M HCl
Solubility	Soluble in water and PBS (pH 7.2) at 1 mg/ml. [5]
Storage Conditions	Store at room temperature, protected from light and moisture. [6]

Applications in Research and Development

The primary application of **D-Valine-d8** is as an internal standard for the accurate quantification of valine in various biological matrices, such as plasma, serum, and tissue homogenates, using isotope dilution mass spectrometry.

Quantitative Analysis by LC-MS/MS

In LC-MS/MS analysis, a known amount of **D-Valine-d8** is added to a biological sample at an early stage of the sample preparation process. Because **D-Valine-d8** is chemically and physically similar to the endogenous D-valine, it experiences similar losses during extraction, derivatization (if any), and ionization. By comparing the mass spectrometer's response of the analyte to the internal standard, a precise and accurate quantification of the analyte can be achieved, correcting for any experimental variability.

Experimental Protocol: Quantification of Valine in Human Plasma using D-Valine-d8 and LC-MS/MS

This section provides a detailed methodology for the quantification of valine in human plasma using **D-Valine-d8** as an internal standard. This protocol is a representative example and may require optimization for specific instruments and laboratory conditions.

Materials and Reagents

- **D-Valine-d8**
- Unlabeled D-Valine (for calibration standards)
- Human plasma (K2-EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Microcentrifuge tubes
- Analytical balance
- Pipettes and tips
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Preparation of Solutions

- **D-Valine-d8** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **D-Valine-d8** in deionized water.

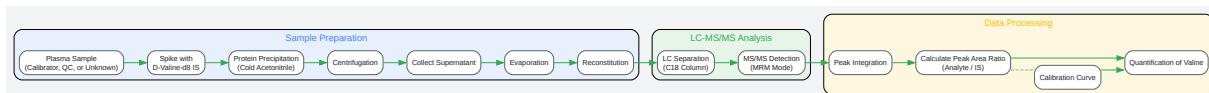
- IS Working Solution (10 µg/mL): Dilute the IS stock solution with deionized water.
- D-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled D-Valine in deionized water.
- Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the D-Valine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).

Sample Preparation (Protein Precipitation)

- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).
- Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.
- Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4 °C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and centrifuge to pellet any remaining particulates.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.


- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - D-Valine: Precursor ion (Q1) m/z > Product ion (Q3) m/z (e.g., 118.1 > 72.1).
 - **D-Valine-d8**: Precursor ion (Q1) m/z > Product ion (Q3) m/z (e.g., 126.2 > 79.1).
 - Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Analysis

The concentration of valine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of valine in plasma using **D-Valine-d8** as an internal standard.

[Click to download full resolution via product page](#)

Experimental workflow for quantitative analysis of valine.

Safety and Handling

D-Valine-d8 should be handled in accordance with good laboratory practices.[6] It is intended for research use only. Avoid contact with skin, eyes, and clothing.[3] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses. [3][6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Valine-d8 | C5H11NO2 | CID 12169458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Valine (D₈ IS, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. isotope.com [isotope.com]
- 7. carlroth.com [carlroth.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to D-Valine-d8: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554495#molecular-weight-and-formula-of-d-valine-d8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com